3-fluoro-N-methoxy-N,4-dimethylbenzamide is a chemical compound with the molecular formula and the International Union of Pure and Applied Chemistry name reflecting its structure. It is classified as an aromatic amide, which features a fluorine atom at the meta position of the benzene ring and a methoxy group attached to the nitrogen atom of the amide. This compound is relevant in various fields, including medicinal chemistry and organic synthesis.
The synthesis of 3-fluoro-N-methoxy-N,4-dimethylbenzamide typically involves several key steps:
The molecular structure of 3-fluoro-N-methoxy-N,4-dimethylbenzamide can be described as follows:
InChI=1S/C10H12FNO2/c1-7-4-5-8(6-9(7)11)10(13)12(2)14-3/h4-6H,1-3H3
.3-fluoro-N-methoxy-N,4-dimethylbenzamide can undergo various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.
The mechanism of action for 3-fluoro-N-methoxy-N,4-dimethylbenzamide involves its interaction with specific biological targets:
This mechanism underlines its potential applications in drug development and biological research.
Relevant data regarding these properties are crucial for practical applications in laboratory settings.
3-fluoro-N-methoxy-N,4-dimethylbenzamide has several scientific uses:
This compound's diverse applications underscore its significance in both academic research and industrial contexts.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4